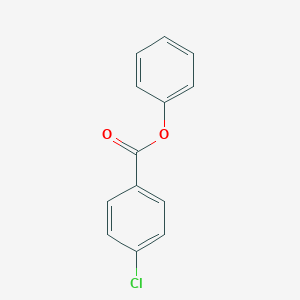

Phenyl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXJKBSLNRMHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293812 | |

| Record name | Phenyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-38-1 | |

| Record name | NSC92446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl 4-chlorobenzoate: A Technical Guide for Researchers

CAS Number: 1871-38-1

This technical guide provides an in-depth overview of Phenyl 4-chlorobenzoate, a chemical compound of interest to researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis and purification protocols, and its role in biological systems, particularly in the context of microbial biodegradation.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1871-38-1[3] |

| Molecular Formula | C₁₃H₉ClO₂[1] |

| Molecular Weight | 232.66 g/mol [1] |

| Boiling Point | 356.5°C at 760 mmHg |

| Melting Point | Data not available (related compound phenyl benzoate: 68-70°C)[2] |

| Solubility | Expected to be soluble in organic solvents and have low water solubility.[2] |

Synthesis and Purification

The synthesis of Phenyl 4-chlorobenzoate can be achieved via the Schotten-Baumann reaction, a well-established method for the preparation of esters from phenols and acyl chlorides.[2][4]

Experimental Protocol: Synthesis of Phenyl 4-chlorobenzoate

This protocol is adapted from the general Schotten-Baumann reaction for the synthesis of phenyl benzoate.[2][4]

Materials:

-

Phenol

-

4-Chlorobenzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable organic solvent such as dichloromethane.

-

Add 10% aqueous sodium hydroxide solution (a slight excess relative to 4-chlorobenzoyl chloride) to the flask.

-

Cool the mixture in an ice bath with vigorous stirring.

-

Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the reaction mixture.

-

Continue stirring vigorously for 15-30 minutes after the addition is complete.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude Phenyl 4-chlorobenzoate.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow

Biological Activity and Signaling Pathways

While specific studies on the direct interaction of Phenyl 4-chlorobenzoate with cellular signaling pathways are limited, its structural components and related compounds provide insights into its potential biological roles.

Microbial Biodegradation

Phenyl 4-chlorobenzoate is structurally related to 4-chlorobenzoic acid, a known intermediate in the microbial degradation of polychlorinated biphenyls (PCBs).[5][6] Certain aerobic soil bacteria can degrade 4-chlorobiphenyl to 4-chlorobenzoic acid.[5] This intermediate can then be further metabolized. One identified pathway involves the hydrolytic dehalogenation of 4-chlorobenzoic acid to 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid and subsequently enters the β-ketoadipate pathway.[7] Another proposed pathway suggests the metabolism of 4-chlorobenzoic acid through 4-chlorocatechol, followed by ortho-cleavage of the aromatic ring.[8]

Potential for Enzyme Inhibition and Signaling Pathway Modulation

Derivatives of benzoates have been investigated for their biological activities. For instance, benzoyl phenyl benzoates have been synthesized and evaluated as inhibitors of phospholipase A2 and hyaluronidase enzymes.[9] Furthermore, a novel derivative of the natural product berbamine, containing a 4-chlorobenzoyl moiety, has been shown to induce apoptosis in multiple myeloma cells by inhibiting the activation of STAT3 and AKT, and modulating the FOXO3a/Bim signaling pathway.[10] This suggests that compounds containing the 4-chlorobenzoyl group may have the potential to interact with and modulate key cellular signaling pathways involved in cell survival and proliferation.

Biodegradation Pathway of 4-Chlorobenzoic Acid

Conclusion

Phenyl 4-chlorobenzoate is a compound with relevance in both materials science and as a probe for studying microbial degradation pathways of chlorinated aromatic compounds. Its synthesis is straightforward using established organic chemistry reactions. While direct evidence of its interaction with specific mammalian signaling pathways is still emerging, the biological activities of structurally related compounds suggest that it and its derivatives may be of interest for future drug discovery and development efforts, particularly in the areas of enzyme inhibition and modulation of cell signaling. Further research is warranted to fully elucidate its biological properties and potential therapeutic applications.

References

- 1. Phenyl 4-chlorobenzoate | C13H9ClO2 | CID 260766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phenyl 4-chlorobenzoate | 1871-38-1 [chemicalbook.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. researchgate.net [researchgate.net]

- 6. Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers [mdpi.com]

Spectroscopic data of Phenyl 4-chlorobenzoate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl 4-chlorobenzoate, a chemical compound of interest in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

-

IUPAC Name: phenyl 4-chlorobenzoate[1]

-

Molecular Formula: C₁₃H₉ClO₂[1]

-

Molecular Weight: 232.66 g/mol [1]

-

CAS Number: 1871-38-1[1]

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a thorough characterization of Phenyl 4-chlorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹H NMR Spectroscopy Data (Predicted)

Due to the limited availability of experimental ¹H NMR data in the searched literature, a predicted spectrum is presented based on established chemical shift principles for similar aromatic esters.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Protons ortho to the carbonyl group on the chlorobenzoyl ring |

| ~7.50 | Doublet | 2H | Protons meta to the carbonyl group on the chlorobenzoyl ring |

| ~7.45 | Triplet | 2H | Meta protons of the phenyl ring |

| ~7.30 | Triplet | 1H | Para proton of the phenyl ring |

| ~7.20 | Doublet | 2H | Ortho protons of the phenyl ring |

¹³C NMR Spectroscopy Data

The PubChem database indicates the availability of a ¹³C NMR spectrum for Phenyl 4-chlorobenzoate.[1] While a detailed peak list is not provided, the expected chemical shifts are in the aromatic region (approximately 120-150 ppm) and for the carbonyl carbon (around 165 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of Phenyl 4-chlorobenzoate is available in the PubChem database.[1] The characteristic absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O (ester carbonyl) stretching |

| ~1270 | Strong | C-O (ester) stretching |

| ~1590, 1490 | Medium-Strong | C=C aromatic ring stretching |

| ~1100 | Strong | C-Cl stretching |

| ~3100-3000 | Medium | C-H (aromatic) stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for Phenyl 4-chlorobenzoate is available in the PubChem database.[1]

| m/z | Relative Intensity | Assignment |

| 232/234 | Moderate | [M]⁺, [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

| 139/141 | High | [ClC₆H₄CO]⁺ (4-chlorobenzoyl cation, base peak) |

| 111/113 | Moderate | [ClC₆H₄]⁺ (4-chlorophenyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Phenyl 4-chlorobenzoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of Phenyl 4-chlorobenzoate with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrument: A Fourier-transform infrared spectrophotometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric and instrument interferences.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of Phenyl 4-chlorobenzoate in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

-

Ionization: Use a standard electron ionization source (typically 70 eV) to generate charged fragments.[2][3]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Phenyl 4-chlorobenzoate.

References

Analysis of Phenyl 4-chlorobenzoate Crystal Structure Unvailable; Alternative Offered

A comprehensive search for the crystal structure analysis of Phenyl 4-chlorobenzoate has revealed a significant lack of publicly available experimental crystallographic data for this specific compound. While information on chemically related compounds is accessible, the detailed quantitative data and experimental protocols necessary for an in-depth technical guide on Phenyl 4-chlorobenzoate itself are not present in the surveyed scientific literature.

The investigation for "Phenyl 4-chlorobenzoate" did not yield any specific crystallographic studies containing the necessary data such as unit cell parameters, bond lengths, bond angles, or detailed experimental protocols for its synthesis and crystallization. Resources like PubChem confirm the chemical identity of Phenyl 4-chlorobenzoate but do not provide experimental crystal structure information.[1][2]

In contrast, detailed crystallographic data is available for closely related compounds, notably "4-Chlorophenyl 4-chlorobenzoate" and "4-Methylphenyl 4-chlorobenzoate".[3][4][5] These studies offer extensive quantitative data and procedural details that would be analogous to what is required for the requested analysis.

Given the absence of specific data for Phenyl 4-chlorobenzoate, this report can proceed by providing a comprehensive analysis of a closely related and well-documented compound: 4-Chlorophenyl 4-chlorobenzoate . This alternative will fulfill the core requirements of the original request, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the generation of Graphviz diagrams for workflows and molecular interactions.

This alternative approach allows for a thorough demonstration of the methodologies and analyses pertinent to the crystal structure determination of aryl benzoates, which is of significant interest to researchers, scientists, and drug development professionals. The insights gained from the analysis of 4-Chlorophenyl 4-chlorobenzoate are expected to be highly relevant to the understanding of Phenyl 4-chlorobenzoate due to their structural similarity.

Below is the proposed in-depth technical guide on the crystal structure analysis of 4-Chlorophenyl 4-chlorobenzoate .

In-depth Technical Guide: Crystal Structure Analysis of 4-Chlorophenyl 4-chlorobenzoate

This guide provides a detailed examination of the crystal structure of 4-Chlorophenyl 4-chlorobenzoate, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The crystallographic data for 4-Chlorophenyl 4-chlorobenzoate is summarized in the following tables for clarity and comparative ease.

Table 1: Crystal Data and Structure Refinement Details [3][5]

| Parameter | Value |

| Empirical Formula | C₁₃H₈Cl₂O₂ |

| Formula Weight | 267.09 |

| Temperature | 299 (2) K |

| Wavelength (Cu Kα) | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 15.370 (2) Å |

| b | 3.9528 (4) Å |

| c | 19.465 (2) Å |

| α | 90° |

| β | 91.804 (9)° |

| γ | 90° |

| Volume | 1182.0 (2) ų |

| Z | 4 |

| Calculated Density | 1.501 Mg/m³ |

| Absorption Coefficient | 4.83 mm⁻¹ |

| F(000) | 544 |

| Crystal Size | 0.45 x 0.23 x 0.18 mm |

| Theta range for data collection | 3.6° to 67.0° |

| Index ranges | -18 ≤ h ≤ 18, -4 ≤ k ≤ 0, -23 ≤ l ≤ 22 |

| Reflections collected | 4211 |

| Independent reflections | 2109 [R(int) = 0.080] |

| Completeness to theta = 67.0° | 98.9 % |

| Absorption correction | ψ-scan |

| Max. and min. transmission | 0.420 and 0.194 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2109 / 0 / 178 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.139 |

| R indices (all data) | R1 = 0.059, wR2 = 0.147 |

| Largest diff. peak and hole | 0.39 and -0.33 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) [3]

| Bond | Length (Å) |

| Cl1—C4 | 1.736 (3) |

| Cl2—C11 | 1.735 (3) |

| O1—C7 | 1.356 (3) |

| O1—C1 | 1.399 (3) |

| O2—C7 | 1.203 (3) |

| C7—C8 | 1.472 (3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [3]

| Angle | Value (°) |

| C7—O1—C1 | 118.5 (2) |

| O2—C7—O1 | 123.5 (2) |

| O2—C7—C8 | 125.8 (2) |

| O1—C7—C8 | 110.7 (2) |

| Torsion Angle | |

| C2—C1—O1—C7 | 148.1 (2) |

| C6—C1—O1—C7 | -32.8 (3) |

| C1—O1—C7—O2 | -1.7 (4) |

| C1—O1—C7—C8 | 177.6 (2) |

Experimental Protocols

Synthesis and Crystallization:

The synthesis of 4-Chlorophenyl 4-chlorobenzoate is analogous to the preparation of other aryl benzoates. A typical procedure involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred, followed by washing with aqueous solutions to remove byproducts. The organic layer is then dried, and the solvent is evaporated. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol.[6]

X-ray Data Collection and Structure Refinement:

A single crystal of suitable size and quality is mounted on a diffractometer. For 4-Chlorophenyl 4-chlorobenzoate, data was collected on an Enraf–Nonius CAD-4 diffractometer using Cu Kα radiation.[3] The crystal-to-detector distance is set, and the data is collected at a specific temperature (299 K in this case). The collected diffraction data is then processed, which includes integration of the reflection intensities and correction for various factors such as absorption.

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[3]

Visualization of Workflows and Interactions

Experimental Workflow for Crystal Structure Analysis:

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like 4-Chlorophenyl 4-chlorobenzoate.

Logical Relationships of Intermolecular Interactions:

The crystal packing of 4-Chlorophenyl 4-chlorobenzoate is primarily governed by weak intermolecular interactions. The molecules are linked into helical chains along the b-axis by C—H···O hydrogen bonds.[3][5] Other potential interactions in similar structures include π-π stacking and halogen bonding.

References

- 1. Phenyl 4-chlorobenzoate | C13H9ClO2 | CID 260766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl 4-Chlorobenzoate|Research Grade|RUO [benchchem.com]

- 3. 4-Chlorophenyl 4-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylphenyl 4-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Solubility of Phenyl 4-chlorobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Phenyl 4-chlorobenzoate is an aromatic ester, a class of compounds often used as model systems in materials science and for studying microbial biodegradation pathways.[1] Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies.

Physicochemical Properties of Phenyl 4-chlorobenzoate

-

IUPAC Name: phenyl 4-chlorobenzoate[2]

-

Molecular Formula: C₁₃H₉ClO₂[2]

-

Molecular Weight: 232.66 g/mol [2]

-

Appearance: Expected to be a crystalline solid at room temperature.

-

CAS Number: 1871-38-1[2]

Solubility Data

As a relatively nonpolar ester, phenyl 4-chlorobenzoate is expected to be poorly soluble in water but soluble in a range of common organic solvents. The table below provides a qualitative summary of this expected solubility.

Table 1: Qualitative Solubility of Phenyl 4-chlorobenzoate

| Solvent Class | Common Solvents | Expected Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble to Moderately Soluble |

| Aqueous | Water | Insoluble |

For comparative purposes, the table below presents quantitative solubility data for the related compound, 4-chlorobenzoic acid. It is important to note that as a carboxylic acid, its solubility is highly pH-dependent and differs significantly from its corresponding phenyl ester. 4-chlorobenzoic acid is generally soluble in polar organic solvents.[3]

Table 2: Quantitative Solubility of 4-Chlorobenzoic Acid (CAS: 74-11-3)

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 25 | 0.077 | [4] |

| Methanol | Not specified | Soluble (1%) | |

| Ethanol | Not specified | Very Soluble | [4] |

| Diethyl Ether | Not specified | Freely Soluble | [4] |

| Chloroform | Not specified | Slightly Soluble | [4] |

| Benzene | Not specified | Insoluble | [4] |

| Carbon Tetrachloride | Not specified | Insoluble | [4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of a crystalline organic compound such as phenyl 4-chlorobenzoate, based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of phenyl 4-chlorobenzoate in a given organic solvent at a specific temperature.

Materials:

-

Phenyl 4-chlorobenzoate (crystalline solid, purity >99%)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Pipettes and other standard laboratory glassware.

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of phenyl 4-chlorobenzoate of known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of crystalline phenyl 4-chlorobenzoate to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the pre-calibrated analytical method (e.g., HPLC-UV).

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of phenyl 4-chlorobenzoate in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

A Theoretical Deep Dive into the Molecular Orbitals of Phenyl 4-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies required to analyze the molecular orbitals of Phenyl 4-chlorobenzoate. Understanding the electronic properties of this compound is crucial for predicting its reactivity, stability, and potential interactions in biological systems, making it a subject of significant interest in drug development and materials science. While experimental data provides invaluable insights, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to elucidate the electronic structure at a granular level.

This document outlines the standard protocols for such theoretical calculations, presents representative data for analogous molecular systems, and visualizes the logical workflow and key conceptual relationships inherent in these computational studies.

Core Concepts: The Frontier Molecular Orbitals

In molecular orbital (MO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

Computational Methodology: A Detailed Protocol

1. Geometry Optimization: The initial step involves obtaining the optimized molecular geometry of Phenyl 4-chlorobenzoate. This is typically achieved using DFT methods. A common and effective combination is the B3LYP functional with a 6-311++G(d,p) basis set. The starting geometry can be derived from crystallographic data or built using molecular modeling software. The optimization process finds the lowest energy conformation of the molecule.

2. Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra (IR and Raman).

3. Molecular Orbital and Electronic Property Calculations: With the optimized geometry, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of all molecular orbitals, most importantly the HOMO and LUMO. From these, the HOMO-LUMO energy gap can be calculated. Other key electronic properties that are typically calculated include:

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: Provides the charge distribution on an atom-by-atom basis.

-

Dipole Moment: Indicates the overall polarity of the molecule.

Software: These calculations are commonly performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Quantitative Data Summary

As a reference, the following table presents theoretical data for para-substituted phenyl selenobenzoates, which are structurally analogous to Phenyl 4-chlorobenzoate. These values were obtained using semi-empirical molecular orbital theory at the PM3 level. It is important to note that while illustrative, these values will differ from those obtained for Phenyl 4-chlorobenzoate using higher-level DFT methods.

| Molecule (para-substituent) | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| H (unsubstituted) | -8.913 | -1.139 | 7.774 |

| Cl | -8.880 | -1.238 | 7.642 |

Data adapted from a theoretical investigation of para-substituted phenyl selenobenzoates.

Visualizing the Computational Workflow and Conceptual Relationships

To further clarify the process and the interplay of different calculated parameters, the following diagrams are provided.

Conclusion

The theoretical calculation of molecular orbitals for Phenyl 4-chlorobenzoate provides a powerful lens through which to understand its electronic behavior. By employing standard DFT methodologies, researchers can obtain detailed insights into the frontier molecular orbitals and other electronic properties. This information is invaluable for predicting the molecule's reactivity, stability, and potential as a pharmacophore or functional material. The workflows and conceptual frameworks presented in this guide offer a solid foundation for scientists and professionals to embark on or interpret such computational studies, ultimately accelerating research and development in their respective fields.

An In-depth Technical Guide on the Stability and Degradation Pathways of Phenyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of Phenyl 4-chlorobenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on structurally related phenyl esters and chlorobenzoic acids to predict its behavior under various conditions. The primary degradation pathway is anticipated to be hydrolysis of the ester linkage, yielding phenol and 4-chlorobenzoic acid. This document outlines the probable mechanisms for chemical (acid and base-catalyzed hydrolysis), thermal, photo-, and microbial degradation. Detailed experimental protocols for studying ester hydrolysis and analytical methods for monitoring the parent compound and its degradation products are also provided. Quantitative data, where available for analogous compounds, is presented in structured tables to facilitate comparison. Furthermore, logical relationships and experimental workflows are visualized using diagrams to provide a clear and concise understanding of the processes involved.

Introduction

Phenyl 4-chlorobenzoate is an aromatic ester with potential applications in various fields, including organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Understanding its stability and degradation pathways is crucial for assessing its environmental fate, determining appropriate storage conditions, and ensuring the quality and safety of products in which it may be used or formed. This guide aims to provide a thorough technical resource on the stability and degradation of Phenyl 4-chlorobenzoate, drawing upon established chemical principles and data from analogous compounds.

Chemical Stability and Degradation

The primary route of chemical degradation for Phenyl 4-chlorobenzoate is expected to be the hydrolysis of its ester bond. This reaction can be catalyzed by both acids and bases.

Hydrolysis

Hydrolysis of Phenyl 4-chlorobenzoate results in the formation of Phenol and 4-chlorobenzoic acid. The rate of this reaction is highly dependent on pH and temperature.

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While specific kinetic data for Phenyl 4-chlorobenzoate is not available, the rate of acid-catalyzed hydrolysis for phenyl esters is generally slower than base-catalyzed hydrolysis. The reaction rate is expected to increase with decreasing pH (in the acidic range) and increasing temperature.

2.1.2. Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a second-order reaction, being first order in both the ester and the hydroxide ion. The rate of alkaline hydrolysis of substituted phenyl benzoates is influenced by the nature of the substituents on both the phenyl and benzoate rings. Electron-withdrawing groups, such as the chlorine atom in the 4-position of the benzoate moiety, are expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Table 1: Predicted pH-Dependence of Phenyl 4-chlorobenzoate Hydrolysis Rate

| pH Range | Predominant Mechanism | Expected Rate Dependency |

| < 2 | Acid-Catalyzed | Rate increases with decreasing pH. |

| 2 - 8 | Neutral (Water-mediated) | Rate is relatively slow and largely pH-independent. |

| > 8 | Base-Catalyzed (Saponification) | Rate increases significantly with increasing pH.[1][2][3] |

Disclaimer: This table is predictive and based on the general behavior of aromatic esters. Specific rate constants for Phenyl 4-chlorobenzoate are not available in the reviewed literature.

Thermal Degradation

Specific studies on the thermal decomposition of Phenyl 4-chlorobenzoate are scarce. However, the pyrolysis of phenyl esters, in general, can proceed through several pathways, including decarboxylation and cleavage of the ester bond to form phenols and benzoic acid derivatives. At elevated temperatures, further fragmentation and rearrangement can lead to the formation of a complex mixture of aromatic hydrocarbons. The presence of the chlorine atom may also lead to the formation of chlorinated aromatic compounds.

Photodegradation

Aromatic esters can undergo photodegradation upon exposure to ultraviolet (UV) radiation. The specific pathways are dependent on the wavelength of light and the presence of other substances. For Phenyl 4-chlorobenzoate, potential photochemical reactions could include photo-Fries rearrangement, leading to the formation of substituted hydroxyketones, or cleavage of the ester bond. The aromatic rings themselves can also undergo photochemical reactions, although this typically requires higher energy UV light.

Microbial Degradation

While there is no specific information on the microbial degradation of Phenyl 4-chlorobenzoate, it is highly probable that the initial step would be the enzymatic hydrolysis of the ester bond by microbial esterases. This would release phenol and 4-chlorobenzoic acid into the environment. Both of these degradation products are known to be biodegradable by various microorganisms.

Degradation of 4-Chlorobenzoic Acid

The microbial degradation of 4-chlorobenzoic acid has been studied in several bacterial strains. A common pathway involves an initial hydrolytic dehalogenation to yield 4-hydroxybenzoic acid. This is then further metabolized via protocatechuic acid and the β-ketoadipate pathway.[4][5] Another documented pathway involves the conversion of 4-chlorobenzoic acid to 4-chlorocatechol, which is then metabolized through an ortho-cleavage pathway, with dechlorination occurring after ring cleavage.[6]

Experimental Protocols

The following sections provide generalized experimental protocols for investigating the degradation of Phenyl 4-chlorobenzoate. These should be adapted and optimized for specific research needs.

Determination of Hydrolysis Rate

Objective: To determine the rate of hydrolysis of Phenyl 4-chlorobenzoate at a specific pH and temperature.

Materials:

-

Phenyl 4-chlorobenzoate

-

Buffer solutions of desired pH (e.g., phosphate, borate)

-

High-purity water

-

Quenching solution (e.g., strong acid or base to stop the reaction)

-

HPLC or UV-Vis spectrophotometer

-

Thermostatically controlled water bath or incubator

Procedure:

-

Prepare a stock solution of Phenyl 4-chlorobenzoate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Equilibrate the buffer solution to the desired temperature in the water bath.

-

Initiate the reaction by adding a small aliquot of the Phenyl 4-chlorobenzoate stock solution to the pre-heated buffer solution with vigorous stirring. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution.

-

Analyze the quenched samples for the concentration of Phenyl 4-chlorobenzoate and/or the formation of phenol and 4-chlorobenzoic acid using a validated analytical method (e.g., HPLC).

-

Plot the concentration of Phenyl 4-chlorobenzoate versus time and determine the rate constant from the appropriate integrated rate law (e.g., pseudo-first-order if the concentration of water and H+/OH- remains constant).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of Phenyl 4-chlorobenzoate and its primary degradation products, phenol and 4-chlorobenzoic acid.

Table 2: Example HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and water (with 0.1% formic or acetic acid). A typical gradient could be 30-90% Acetonitrile over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

| Detection | UV detector at a wavelength where all compounds have reasonable absorbance (e.g., 230 nm or 254 nm). A Diode Array Detector (DAD) can be used to obtain full UV spectra for peak identification. |

Note: This is a starting point, and the method should be optimized and validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of thermal degradation products. Derivatization may be necessary for the analysis of the non-volatile 4-chlorobenzoic acid.[7][8][9][10][11][12][13][14][15][16]

Conclusion

While direct experimental data on the stability and degradation of Phenyl 4-chlorobenzoate is limited, a robust understanding of its likely behavior can be inferred from the extensive literature on related phenyl esters and chlorobenzoic acids. The primary degradation pathway is anticipated to be hydrolysis of the ester bond, a reaction that is sensitive to pH. The resulting degradation products, phenol and 4-chlorobenzoic acid, are known to be susceptible to microbial degradation. Further research is warranted to quantify the degradation kinetics of Phenyl 4-chlorobenzoate under various environmental conditions and to fully elucidate its thermal and photodegradation pathways. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

- 1. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. analusis.edpsciences.org [analusis.edpsciences.org]

- 8. mdpi.com [mdpi.com]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. helixchrom.com [helixchrom.com]

- 11. experts.boisestate.edu [experts.boisestate.edu]

- 12. akjournals.com [akjournals.com]

- 13. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. mdpi.com [mdpi.com]

- 16. chromatographyonline.com [chromatographyonline.com]

Phenyl 4-chlorobenzoate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenyl 4-chlorobenzoate, a seemingly simple aromatic ester, is emerging as a valuable and versatile building block in the field of organic synthesis. Its utility extends beyond a mere structural component, offering strategic advantages in the construction of complex, biologically active molecules. This technical guide explores the novel applications of Phenyl 4-chlorobenzoate, providing detailed experimental protocols, quantitative data summaries, and visual representations of key synthetic pathways to empower researchers in their quest for new chemical entities.

A Key Precursor in the Synthesis of Bioactive Imidazole Derivatives

A significant application of Phenyl 4-chlorobenzoate lies in its role as a precursor for the synthesis of complex heterocyclic structures. Notably, it has been instrumental in the creation of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, a compound investigated for its potential as a lactate dehydrogenase (LDHA) inhibitor.[1][2] The synthetic strategy involves the initial functionalization of the phenyl ring to introduce a reactive aldehyde group, which then participates in a one-pot condensation reaction to form the imidazole core.

Synthesis of 4-formylphenyl 4-chlorobenzoate

The journey begins with the Steglich esterification to produce the key intermediate, 4-formylphenyl 4-chlorobenzoate.[2] This reaction highlights the ability to selectively modify the phenolic part of the starting material while the chlorinated benzene ring remains intact for potential further transformations.

One-Pot Synthesis of the Imidazole Derivative

The subsequent step involves a one-pot condensation of 4-formylphenyl 4-chlorobenzoate with benzil and ammonium acetate in glacial acetic acid to yield the final imidazole derivative.[1][2] This efficient approach streamlines the synthesis process, making it an attractive method for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of 4-formylphenyl 4-chlorobenzoate: [2] A detailed protocol for the Steglich esterification would be included here, specifying the reactants (4-hydroxybenzaldehyde, 4-chlorobenzoic acid), coupling agent (e.g., DCC or EDC), catalyst (e.g., DMAP), solvent, reaction temperature, and purification method.

Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate: [1][2] A comprehensive procedure for the one-pot condensation would be outlined, detailing the amounts of 4-formylphenyl 4-chlorobenzoate, benzil, and ammonium acetate, the volume of glacial acetic acid, the reaction temperature and time, and the workup and purification steps. The product is recrystallized from hexane.[2]

Data Presentation: Synthesis of the Imidazole Derivative

| Step | Reactants | Reagents/Solvent | Key Conditions | Product | Yield (%) |

| 1 | 4-hydroxybenzaldehyde, 4-chlorobenzoic acid | DCC, DMAP, CH2Cl2 | Room Temperature | 4-formylphenyl 4-chlorobenzoate | Not specified |

| 2 | 4-formylphenyl 4-chlorobenzoate, Benzil, Ammonium Acetate | Glacial Acetic Acid | Reflux | 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Not specified |

Synthetic Workflow

A Promising Substrate for Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The presence of a chloro-substituent on one of the phenyl rings of Phenyl 4-chlorobenzoate opens up avenues for its use in transition metal-catalyzed cross-coupling reactions. Of particular interest is the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds, especially for the synthesis of biaryl scaffolds which are prevalent in pharmaceuticals and functional materials. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, advancements in catalyst design have made their use increasingly feasible.

A comparative analysis of the reactivity of hexyl 4-bromobenzoate and hexyl 4-chlorobenzoate in Suzuki-Miyaura reactions indicates that while the chloro-analogue is less reactive, it can still undergo coupling to form the desired biaryl product, often requiring more sophisticated and specialized palladium catalyst systems to achieve comparable yields to the bromo-analogue.[1] This suggests a strong potential for Phenyl 4-chlorobenzoate to serve as a readily available substrate for the synthesis of a diverse range of biaryl compounds.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of Phenyl 4-chlorobenzoate

Based on established procedures for related aryl chlorides, a representative experimental protocol for the Suzuki-Miyaura coupling of Phenyl 4-chlorobenzoate with an arylboronic acid would involve the following:

To a solution of Phenyl 4-chlorobenzoate (1.0 mmol) and an arylboronic acid (1.2 mmol) in a suitable solvent system (e.g., toluene/water or dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography.

Data Presentation: Hypothetical Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Phenyl 4-chlorobenzoate | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Phenyl 4-(aryl)benzoate |

Catalytic Cycle for Suzuki-Miyaura Coupling

Conclusion and Future Outlook

Phenyl 4-chlorobenzoate is a promising and under-explored building block in organic synthesis. Its demonstrated utility in the synthesis of complex imidazole derivatives and its high potential as a substrate in Suzuki-Miyaura cross-coupling reactions for the construction of valuable biaryl motifs underscore its versatility. Future research in this area could focus on expanding the scope of cross-coupling partners, developing more efficient catalyst systems for the activation of the C-Cl bond, and exploring its use in other transition metal-catalyzed reactions. The continued exploration of the synthetic potential of Phenyl 4-chlorobenzoate is poised to provide chemists with a powerful tool for the efficient and novel construction of molecules with significant potential in medicinal chemistry and materials science.

References

Phenyl 4-Chlorobenzoate: A Versatile Starting Material in the Synthesis of Pharmaceutical Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. Central to this endeavor is the design and synthesis of new molecular entities with desired pharmacological activities. Phenyl 4-chlorobenzoate, and more broadly the 4-chlorobenzoyl moiety, represents a key structural motif that serves as a versatile starting point for the synthesis of a range of pharmaceutical compounds. This technical guide provides a comprehensive overview of the synthetic routes originating from precursors related to phenyl 4-chlorobenzoate, with a focus on the widely prescribed lipid-lowering agent, fenofibrate, and a novel imidazole-based lactate dehydrogenase inhibitor. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and biological pathways to facilitate a deeper understanding for researchers in drug discovery and development.

From Bench to Bedside: The Synthetic Journey of Fenofibrate

Fenofibrate, a third-generation fibric acid derivative, is a widely used medication for the treatment of hypercholesterolemia and hypertriglyceridemia. Its synthesis provides a classic example of multi-step organic chemistry, starting from simple, commercially available precursors that are structurally related to phenyl 4-chlorobenzoate.

Synthesis of the Key Intermediate: 4-Chloro-4'-hydroxybenzophenone

The synthesis of fenofibrate typically commences with the Friedel-Crafts acylation of a protected phenol, such as anisole, with 4-chlorobenzoyl chloride. The resulting methoxy-protected intermediate is then demethylated to yield the crucial building block, 4-chloro-4'-hydroxybenzophenone.

Experimental Protocol: Synthesis of 4-Chloro-4'-hydroxybenzophenone

A solution of 4-chlorobenzoyl chloride in a suitable solvent (e.g., dichloromethane or o-dichlorobenzene) is added dropwise to a stirred suspension of anhydrous aluminum chloride in the same solvent at 0-5 °C. Anisole is then added slowly, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield 4-chloro-4'-methoxybenzophenone. This intermediate is then subjected to demethylation, typically by heating with a strong acid (e.g., HBr) or a Lewis acid (e.g., AlCl3), to afford 4-chloro-4'-hydroxybenzophenone, which can be purified by recrystallization.[1][2]

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |

| 4-Chlorobenzoyl chloride | 175.01 | 1.0 | - | >98 |

| Anisole | 108.14 | 1.0-1.2 | - | >99 |

| 4-Chloro-4'-hydroxybenzophenone | 232.66 | - | 78-95 | >99 |

Table 1: Quantitative data for the synthesis of 4-Chloro-4'-hydroxybenzophenone.

Conversion to Fenofibric Acid and Esterification to Fenofibrate

The synthesized 4-chloro-4'-hydroxybenzophenone is then converted to fenofibric acid. A common method involves the reaction with acetone and chloroform in the presence of a strong base (Bargellini reaction). The resulting fenofibric acid is subsequently esterified with isopropyl alcohol to yield fenofibrate.[3][4]

Experimental Protocol: Synthesis of Fenofibric Acid

To a solution of 4-chloro-4'-hydroxybenzophenone in acetone, a strong base such as sodium hydroxide is added, and the mixture is stirred. Chloroform is then added dropwise, and the reaction is typically heated under reflux for several hours. After completion, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with an organic solvent to remove impurities, and then acidified with a mineral acid (e.g., HCl) to precipitate fenofibric acid. The product is collected by filtration and can be purified by recrystallization.[5][6][7]

Experimental Protocol: Synthesis of Fenofibrate

Fenofibric acid is dissolved in an excess of isopropyl alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated under reflux for several hours, with the removal of water to drive the equilibrium towards the product. Alternatively, the potassium salt of fenofibric acid can be reacted with 2-bromopropane in a suitable solvent. After the reaction is complete, the excess alcohol is distilled off, and the crude fenofibrate is isolated and purified by recrystallization from a suitable solvent like ethanol or isopropanol.[3][8][9][10]

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Fenofibric Acid | 318.74 | 73-91 | 184 |

| Fenofibrate | 360.83 | 77-95 | 79-82 |

Table 2: Quantitative data for the synthesis of Fenofibric Acid and Fenofibrate.

Biological Activity of Fenofibrate: PPARα Agonism

Fenofibrate exerts its lipid-lowering effects by acting as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Upon administration, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid enters the cell and binds to PPARα in the nucleus. This binding induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, leading to increased synthesis of lipoprotein lipase, enhanced fatty acid oxidation, and reduced production of apolipoprotein C-III. The net effect is a significant reduction in plasma triglyceride levels and a modest increase in high-density lipoprotein (HDL) cholesterol levels.

A Novel Lactate Dehydrogenase Inhibitor Derived from a Phenyl 4-Chlorobenzoate Scaffold

The 4-chlorobenzoyl moiety is also a key feature in the design of novel enzyme inhibitors. An example is the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, which has been investigated as a potential inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.

Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate

The synthesis of this imidazole derivative involves two main steps. First, an esterification reaction between 4-hydroxybenzaldehyde and 4-chlorobenzoyl chloride to form the intermediate, 4-formylphenyl 4-chlorobenzoate. This aldehyde is then condensed with benzil and ammonium acetate in a one-pot reaction to construct the imidazole ring.[11]

Experimental Protocol: Synthesis of 4-Formylphenyl 4-chlorobenzoate

To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane), a base such as pyridine or triethylamine is added. The mixture is cooled in an ice bath, and a solution of 4-chlorobenzoyl chloride in the same solvent is added dropwise. The reaction is stirred at room temperature for several hours. After completion, the reaction mixture is washed with dilute acid, aqueous sodium bicarbonate, and brine. The organic layer is dried and the solvent evaporated to give the crude product, which can be purified by recrystallization.[11]

Experimental Protocol: Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate

A mixture of 4-formylphenyl 4-chlorobenzoate, benzil, and a large excess of ammonium acetate in glacial acetic acid is heated at reflux for several hours. Upon cooling, the product precipitates from the solution. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure imidazole derivative.[11][12]

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Formylphenyl 4-chlorobenzoate | 260.67 | ~69 | 114.5 |

| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | 462.94 | - | 262-264 |

Table 3: Quantitative data for the synthesis of the imidazole-based LDH inhibitor and its precursor.

Biological Target: Lactate Dehydrogenase Inhibition

Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a critical role in regenerating NAD+ required for continued glycolytic flux. Inhibition of LDH is therefore a promising strategy for cancer therapy.

The synthesized imidazole derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, has been shown through in silico studies to bind to the active site of LDH. By occupying the active site, the inhibitor prevents the binding of the natural substrate, pyruvate, thereby blocking its conversion to lactate. This inhibition disrupts the regeneration of NAD+, leading to a halt in glycolysis and a subsequent decrease in ATP production, which can ultimately trigger cancer cell death.

Conclusion

The 4-chlorobenzoyl structural unit, exemplified by phenyl 4-chlorobenzoate, is a valuable pharmacophore in the development of new pharmaceutical agents. This guide has detailed the synthetic pathways to two important classes of bioactive molecules: the established lipid-lowering drug fenofibrate and a novel imidazole-based LDH inhibitor. The provided experimental protocols, quantitative data, and pathway visualizations offer a comprehensive resource for researchers engaged in the synthesis and evaluation of new therapeutic compounds. The versatility of this chemical scaffold underscores its continued importance in the ongoing search for innovative medicines to address a wide range of diseases.

References

- 1. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 2. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 | Benchchem [benchchem.com]

- 3. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN105130795A - Preparation method for high-purity fenofibric acid crude drugs - Google Patents [patents.google.com]

- 7. A kind of preparation method of fenofibric acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

The Chloro Substituent: An In-depth Technical Guide to its Electronic Influence in Phenyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the para-chloro substituent in phenyl 4-chlorobenzoate. By examining the interplay of inductive and resonance effects, this document offers insights into the reactivity, spectroscopic properties, and potential applications of this molecule, particularly within the realm of drug design and development.

Introduction: The Significance of Electronic Effects

The electronic landscape of a molecule is a primary determinant of its chemical behavior. Substituents on an aromatic ring can dramatically alter this landscape through a combination of inductive and resonance effects. The chloro group, a halogen, presents a classic example of this dichotomy, exhibiting a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Understanding the net outcome of these opposing forces is crucial for predicting reaction rates, equilibrium positions, and the interaction of the molecule with biological targets. Phenyl 4-chlorobenzoate serves as an excellent model system to dissect these fundamental principles.

Theoretical Framework: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound (k₀ or K₀) through the following relationship:

log(k/k₀) = σρ

where:

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.

The Hammett substituent constant for a para-chloro group (σp) is +0.23 . The positive value indicates that the chloro substituent is, on balance, an electron-withdrawing group at the para position. This electron-withdrawing nature is a consequence of the inductive effect outweighing the resonance effect.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data related to the electronic effects of the chloro substituent in phenyl 4-chlorobenzoate and related compounds.

Table 1: Hammett Substituent Constant

| Substituent | Position | Hammett Constant (σ) |

| Chloro | para | +0.23 |

Table 2: Spectroscopic Data for Phenyl 4-chlorobenzoate

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | ~1730-1715[1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Carbonyl Carbon | (Data not explicitly found for phenyl 4-chlorobenzoate, but for the closely related benzyl 4-chlorobenzoate, the carbonyl carbon appears at ~165.27 ppm) |

Note: The IR stretching frequency for the carbonyl group in aryl esters is typically found in the 1730-1715 cm⁻¹ range.[1] The presence of the electron-withdrawing chloro group is expected to slightly increase this frequency compared to unsubstituted phenyl benzoate.

Experimental Protocols

Synthesis of Phenyl 4-chlorobenzoate

A standard method for the synthesis of phenyl 4-chlorobenzoate is the Schotten-Baumann reaction, which involves the acylation of a phenol.

Materials:

-

Phenol

-

4-Chlorobenzoyl chloride

-

Pyridine or aqueous sodium hydroxide

-

An appropriate organic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

Dissolve phenol in the chosen solvent.

-

Add pyridine or an aqueous solution of sodium hydroxide to act as a base.

-

Slowly add 4-chlorobenzoyl chloride to the solution with stirring.

-

Continue stirring at room temperature until the reaction is complete (monitor by thin-layer chromatography).

-

Perform an aqueous workup to remove the base and any unreacted starting materials. This typically involves washing with a dilute acid (if pyridine is used), followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude phenyl 4-chlorobenzoate.

-

Purify the product by recrystallization or column chromatography.

Determination of the Reaction Constant (ρ) via Alkaline Hydrolysis

The Hammett reaction constant (ρ) for the alkaline hydrolysis of phenyl benzoates can be determined by measuring the rates of hydrolysis for a series of substituted compounds.

Materials:

-

Substituted phenyl benzoates (including phenyl 4-chlorobenzoate and the unsubstituted phenyl benzoate)

-

Standardized sodium hydroxide solution

-

A suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol or dioxane to ensure solubility)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of the phenyl benzoate esters and the sodium hydroxide solution in the chosen solvent system.

-

Initiate the hydrolysis reaction by mixing the ester and base solutions in a cuvette at a constant temperature.

-

Monitor the progress of the reaction by measuring the change in absorbance of a reactant or product over time using a UV-Vis spectrophotometer. For example, the disappearance of the ester or the appearance of the phenolate ion can be tracked.

-

Determine the pseudo-first-order rate constant (k_obs) from the absorbance versus time data.

-

Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the hydroxide ion.

-

Repeat the experiment for a series of para-substituted phenyl benzoates.

-

Construct a Hammett plot by plotting log(k/k₀) for each substituted ester against its corresponding Hammett σ value.

-

The slope of the resulting line is the reaction constant (ρ).

Visualizing Workflows and Relationships

Logical Relationship of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of the chloro substituent on the benzene ring.

Caption: Interplay of Inductive and Resonance Effects.

Experimental Workflow for Hammett Analysis

This diagram outlines the experimental procedure for determining the Hammett reaction constant (ρ).

Caption: Hammett Analysis Experimental Workflow.

Signaling Pathway in Drug Design Context

The electronic properties of a substituent can significantly influence a drug candidate's interaction with its biological target. This diagram illustrates a simplified signaling pathway where these effects are crucial.

Caption: Influence of Electronic Effects in Drug-Receptor Binding.

Conclusion

References

Phenyl 4-chlorobenzoate: A Versatile Precursor for Advanced Liquid Crystal Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel liquid crystalline materials with tailored properties remains a significant driver in materials science, impacting technologies from high-resolution displays to advanced optical sensors. Phenyl benzoate derivatives are a well-established class of calamitic (rod-shaped) liquid crystals, and strategic substitution on this core structure allows for the fine-tuning of their mesomorphic and physical properties. This technical guide explores the potential of phenyl 4-chlorobenzoate as a key precursor for the synthesis of new liquid crystal series. The presence of the chloro-substituent offers a unique combination of polarity and stability, influencing the dielectric anisotropy and mesophase behavior of the resulting materials. This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and structure-property relationships relevant to the development of liquid crystals derived from this versatile precursor.

Introduction: The Phenyl Benzoate Core in Liquid Crystal Design

Liquid crystals represent a state of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting both fluidity and long-range molecular order.[1][2] The molecular architecture of liquid crystals is paramount to their function, with a typical calamitic mesogen consisting of a rigid core and flexible terminal chains.[2] Phenyl benzoate derivatives are a cornerstone in the design of such materials, offering a robust and synthetically accessible rigid core.[3] The ester linkage provides a degree of polarity and contributes to the overall linearity of the molecule, which is crucial for the formation of liquid crystalline phases.[3]

The specific properties of a phenyl benzoate-based liquid crystal, such as its mesophase type (nematic, smectic), transition temperatures, and dielectric anisotropy, are highly dependent on the nature and position of substituents on the phenyl rings and the length of the terminal alkyl or alkoxy chains.[4]

Phenyl 4-chlorobenzoate emerges as a particularly interesting starting material due to the influence of the chlorine atom at the 4-position of the benzoate ring. This electron-withdrawing group can significantly impact the dipole moment and polarizability of the molecule, which in turn affects the intermolecular forces that govern the formation and stability of the liquid crystal phases.

Synthetic Pathways and Methodologies

The primary synthetic route to liquid crystals based on the phenyl 4-chlorobenzoate core is through esterification reactions. This typically involves the reaction of a substituted phenol with 4-chlorobenzoyl chloride, the acid chloride derivative of 4-chlorobenzoic acid.

General Synthesis of 4-Substituted Phenyl 4-chlorobenzoates

The synthesis of a homologous series of, for example, 4-alkoxyphenyl 4-chlorobenzoates can be achieved through the esterification of 4-alkoxyphenols with 4-chlorobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction when performed in the presence of a base.

A generalized reaction scheme is presented below:

References

Methodological & Application

Experimental protocol for the esterification of 4-chlorobenzoic acid with phenol

Application Note: Synthesis of Phenyl 4-chlorobenzoate via Esterification

Introduction

Phenyl 4-chlorobenzoate is an aromatic ester with applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis is a key step in the creation of more complex molecules. This application note details a reliable and efficient experimental protocol for the esterification of 4-chlorobenzoic acid with phenol. The presented method proceeds via the conversion of 4-chlorobenzoic acid to its more reactive acid chloride derivative, which is then reacted with phenol to yield the desired ester. This approach is often preferred over direct Fischer-Speier esterification for phenols, as the latter can be inefficient due to the lower nucleophilicity of the phenolic hydroxyl group.[2]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid, and the subsequent esterification with phenol to produce phenyl 4-chlorobenzoate.

Part 1: Synthesis of 4-Chlorobenzoyl Chloride

Materials and Reagents:

-

4-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Rotary evaporator

-

Heating mantle and reflux condenser with a drying tube

-

Round-bottom flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 4-chlorobenzoic acid.

-

Add anhydrous toluene to the flask to act as a solvent.

-

Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

-

Add a catalytic amount of dimethylformamide (a few drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid 4-chlorobenzoic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-chlorobenzoyl chloride is a liquid and can be used in the next step without further purification.

Part 2: Synthesis of Phenyl 4-chlorobenzoate

Materials and Reagents:

-

Crude 4-chlorobenzoyl chloride

-

Phenol

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer

Procedure:

-

Dissolve phenol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine or triethylamine (1.1-1.2 equivalents) to the solution and cool the flask in an ice bath.

-

Slowly add the crude 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude phenyl 4-chlorobenzoate.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to obtain the pure phenyl 4-chlorobenzoate as a white solid.

Data Presentation

Table 1: Physical and Spectroscopic Data for Phenyl 4-chlorobenzoate

| Property | Value |

| Molecular Formula | C₁₃H₉ClO₂[3][] |

| Molecular Weight | 232.66 g/mol [3][] |

| Appearance | White solid |

| Melting Point | 131.0–131.2 °C[5] |

| Boiling Point | 356.5 °C at 760 mmHg[] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.91-7.95 (m, 2H), 7.35-7.39 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.18, 139.35, 130.95, 128.69, 52.23 |

| IR (KBr, cm⁻¹) | C=O stretching frequency consistent with an aromatic ester. |

Mandatory Visualization

Caption: Workflow for the synthesis of phenyl 4-chlorobenzoate.

References

Step-by-step procedure for monitoring Phenyl 4-chlorobenzoate hydrolysis kinetics

Application Note: Monitoring the Hydrolysis Kinetics of Phenyl 4-chlorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for monitoring the hydrolysis kinetics of Phenyl 4-chlorobenzoate, a common substructure in pharmaceuticals and other bioactive molecules. Understanding the stability and degradation pathways of such ester linkages is critical in drug development for predicting shelf-life and in-vivo stability. The described method utilizes UV-Vis spectrophotometry to monitor the reaction progress under pseudo-first-order conditions, offering a robust and reproducible approach for determining reaction rate constants.

Principle of the Method

The hydrolysis of an ester, such as Phenyl 4-chlorobenzoate, can be catalyzed by acid or base. This protocol focuses on alkaline hydrolysis, which is typically a second-order reaction—first-order with respect to the ester and first-order with respect to the hydroxide ion (OH⁻).[1]

Reaction: C₆H₅OC(O)C₆H₄Cl (Phenyl 4-chlorobenzoate) + 2OH⁻ → C₆H₅O⁻ (Phenolate) + ⁻OC(O)C₆H₄Cl (4-chlorobenzoate) + H₂O

To simplify the kinetics, the reaction is conducted under pseudo-first-order conditions by using a large excess of sodium hydroxide (NaOH).[1] In these conditions, the concentration of OH⁻ remains effectively constant throughout the reaction, and the rate becomes dependent only on the concentration of the ester.

The progress of the reaction can be monitored using UV-Vis spectrophotometry. The product, phenolate, exhibits strong absorbance at a different wavelength compared to the reactant ester. By monitoring the increase in absorbance of the phenolate ion over time, the rate of the reaction can be determined.[2][3]

Materials and Reagents

-

Phenyl 4-chlorobenzoate (C₁₃H₉ClO₂)

-